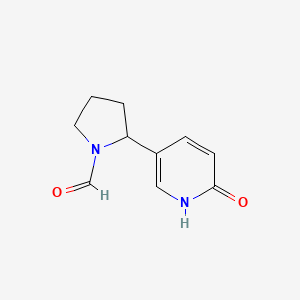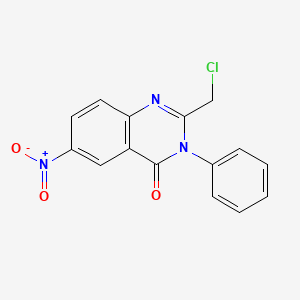
1-Piperazin-1-yl-3-thiophen-2-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a piperazine ring and a thiophene ring connected by a propenone linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of piperazine with a thiophene-containing aldehyde or ketone under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propyl derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
1-(Piperazin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(Piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-piperazin-1-yl-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H14N2OS/c14-11(13-7-5-12-6-8-13)4-3-10-2-1-9-15-10/h1-4,9,12H,5-8H2 |
Clave InChI |
SLQIYDKYEFNIBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)
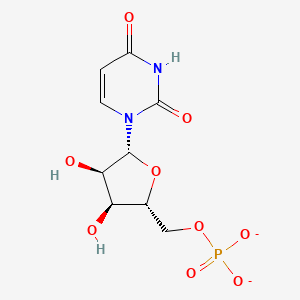
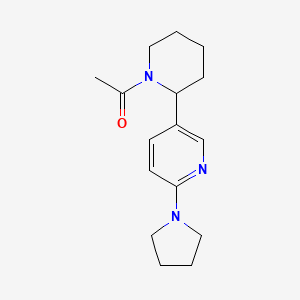

![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
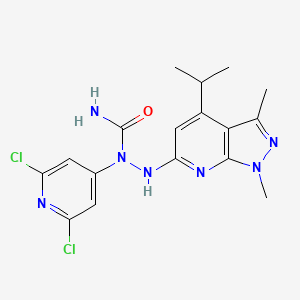
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
